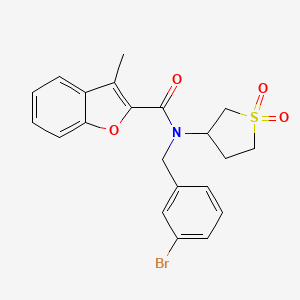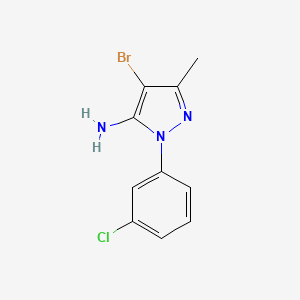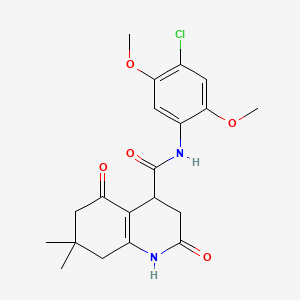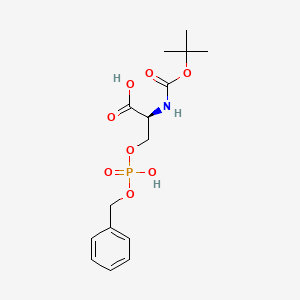![molecular formula C17H30N2O B12115467 1,2-Ethanediamine, 1-[4-(1-methylethoxy)phenyl]-N1,N1-dipropyl- CAS No. 928000-70-8](/img/structure/B12115467.png)
1,2-Ethanediamine, 1-[4-(1-methylethoxy)phenyl]-N1,N1-dipropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethandiamin, 1-[4-(1-Methylethoxy)phenyl]-N1,N1-dipropyl- ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die ein Ethylendiamin-Rückgrat beinhaltet, das mit einer 4-(1-Methylethoxy)phenyl-Gruppe und Dipropylgruppen substituiert ist.
Vorbereitungsmethoden
Die Synthese von 1,2-Ethandiamin, 1-[4-(1-Methylethoxy)phenyl]-N1,N1-dipropyl- beinhaltet in der Regel mehrstufige organische Reaktionen. Der Syntheseweg beginnt oft mit der Herstellung des Ethylendiamin-Rückgrats, gefolgt von der Einführung der 4-(1-Methylethoxy)phenyl-Gruppe durch eine Substitutionsreaktion. Der letzte Schritt beinhaltet die Addition von Dipropylgruppen unter spezifischen Reaktionsbedingungen. Industrielle Produktionsverfahren können optimierte Reaktionsbedingungen umfassen, um Ausbeute und Reinheit zu erhöhen, wie z. B. kontrollierte Temperatur, Druck und die Verwendung von Katalysatoren .
Analyse Chemischer Reaktionen
1,2-Ethandiamin, 1-[4-(1-Methylethoxy)phenyl]-N1,N1-dipropyl- durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Aminderivate führt.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Phenylgruppe unter geeigneten Bedingungen durch andere funktionelle Gruppen ersetzt werden kann.
Hydrolyse: Hydrolysereaktionen können die Verbindung in kleinere Fragmente zerlegen, wenn Wasser und Säure- oder Basenkatalysatoren vorhanden sind
Wissenschaftliche Forschungsanwendungen
1,2-Ethandiamin, 1-[4-(1-Methylethoxy)phenyl]-N1,N1-dipropyl- hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich ihrer Wechselwirkungen mit Enzymen und Rezeptoren.
Medizin: Es wird geforscht, ob es als pharmazeutisches Zwischenprodukt oder Wirkstoff in der Medikamentenentwicklung eingesetzt werden kann.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet, wie z. B. Polymeren und Harzen
Wirkmechanismus
Der Wirkmechanismus von 1,2-Ethandiamin, 1-[4-(1-Methylethoxy)phenyl]-N1,N1-dipropyl- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Ziele binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die beteiligten Pfade können Signaltransduktion, Stoffwechselprozesse und Genexpressionsregulation umfassen .
Wirkmechanismus
The mechanism of action of 1,2-Ethanediamine, 1-[4-(1-methylethoxy)phenyl]-N1,N1-dipropyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
1,2-Ethandiamin, 1-[4-(1-Methylethoxy)phenyl]-N1,N1-dipropyl- kann mit ähnlichen Verbindungen verglichen werden, wie z. B.:
1,2-Ethandiamin, N1-Ethenyl-: Diese Verbindung hat ein ähnliches Ethylendiamin-Rückgrat, unterscheidet sich aber in den daran gebundenen Substituenten.
1,2-Ethandiamin, N1-Methyl-N1-[[4-[4-(1-Methylethoxy)phenyl]-1H-pyrrol-3-yl]methyl]-: Diese Verbindung hat eine komplexere Struktur mit zusätzlichen funktionellen Gruppen.
Etazen (N,N-Diethyl-2-{[(4-Ethoxyphenyl)methyl]-1H-benzimidazol-1-yl}-ethan-1-amin): Ein neuartiges Benzimidazol-Opioid mit einem anderen pharmakologischen Profil
Eigenschaften
CAS-Nummer |
928000-70-8 |
|---|---|
Molekularformel |
C17H30N2O |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
1-(4-propan-2-yloxyphenyl)-N,N-dipropylethane-1,2-diamine |
InChI |
InChI=1S/C17H30N2O/c1-5-11-19(12-6-2)17(13-18)15-7-9-16(10-8-15)20-14(3)4/h7-10,14,17H,5-6,11-13,18H2,1-4H3 |
InChI-Schlüssel |
MKJPQUJUXGGAKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C(CN)C1=CC=C(C=C1)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2',4',6',8'-Tetraazaspiro[cycloheptane-1,3'-tricyclo[7.4.0.0^{2,7}]tridecane]-1'(9'),5',7',10',12'-pentaen-5'-amine](/img/structure/B12115387.png)
![Thieno[3,2-b]pyridine-5-carbaldehyde](/img/structure/B12115388.png)
![Dibenzo[b,d]thiophene-2,8-dicarboxylic acid](/img/structure/B12115389.png)
![2-hydroxy-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12115393.png)



![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B12115417.png)
![7-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B12115422.png)
![1-[(Z)-(1-ethyl-2-keto-indolin-3-ylidene)amino]-3-(tetrahydrofurfuryl)thiourea](/img/structure/B12115425.png)
![2-{[(4-Isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B12115429.png)



